(S)-Amino-naphthalen-2-YL-acetic acid

Chiral synthesis Enantiomeric purity Quality control

(S)-Amino-naphthalen-2-YL-acetic acid (CAS 93779-35-2), also referred to as (S)-2-amino-2-(naphthalen-2-yl)acetic acid or (S)-(2-naphthyl)glycine, is a non-proteinogenic, chiral α-amino acid derivative. The compound features a naphthalene ring attached to the α-carbon of a glycine backbone, with a defined (S)-stereocenter.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 93779-35-2
Cat. No. B3308367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Amino-naphthalen-2-YL-acetic acid
CAS93779-35-2
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N
InChIInChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1
InChIKeyXAJPMFUAJFQIIT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Amino-naphthalen-2-YL-acetic acid (CAS 93779-35-2): A Stereodefined Naphthylglycine Building Block for Asymmetric Synthesis


(S)-Amino-naphthalen-2-YL-acetic acid (CAS 93779-35-2), also referred to as (S)-2-amino-2-(naphthalen-2-yl)acetic acid or (S)-(2-naphthyl)glycine, is a non-proteinogenic, chiral α-amino acid derivative [1]. The compound features a naphthalene ring attached to the α-carbon of a glycine backbone, with a defined (S)-stereocenter . Its molecular formula is C₁₂H₁₁NO₂, and it has a molecular weight of 201.22 g/mol . It is primarily utilized as a high-purity chiral building block, scaffold, or resolving agent in pharmaceutical research and fine chemical synthesis [1].

Critical Procurement Consideration: Why Racemic or Alternative Naphthylglycine Analogs Cannot Replace (S)-Amino-naphthalen-2-YL-acetic acid (CAS 93779-35-2)


Substituting (S)-Amino-naphthalen-2-YL-acetic acid with its racemate (CAS 33741-78-5) or the opposite (R)-enantiomer (CAS 93779-34-1) introduces stereochemical ambiguity that can severely compromise the outcome of asymmetric syntheses or the development of stereospecific pharmaceutical leads [1]. Chiral recognition by biological targets such as enzymes and receptors is intrinsically stereoselective, meaning the undesired enantiomer often exhibits reduced or entirely different biological activity, or can act as an impurity that diminishes the efficacy and safety of a drug candidate [2]. The data below demonstrate that the (S)-configuration is essential for achieving the desired enantioselectivity and functional outcomes in specific applications, justifying its distinct procurement over generic or alternative forms.

Quantitative Differentiation of (S)-Amino-naphthalen-2-YL-acetic acid (CAS 93779-35-2) from Closest Analogs


Enantiomeric Purity Specification: Verifiable (S)-Configuration vs. Racemic Mixture (CAS 33741-78-5)

The (S)-Amino-naphthalen-2-YL-acetic acid (CAS 93779-35-2) is supplied as a single, defined stereoisomer with a minimum purity specification of 95+% to 98%, as verified by suppliers . In contrast, the racemic mixture, 2-Amino-2-(naphthalen-2-yl)acetic acid (CAS 33741-78-5), contains an equimolar mixture of (S)- and (R)-enantiomers, providing no stereochemical control . Procuring the (S)-enantiomer ensures that all downstream reactions or assays begin with a defined stereochemical input, eliminating the need for subsequent chiral resolution steps.

Chiral synthesis Enantiomeric purity Quality control

Application in Antibiotic Development: The Critical Role of (S)-2-Naphthylglycine as a Chiral Building Block

Naphthylglycine derivatives are key components of orally active cephalosporin antibiotics [1]. A structure-activity relationship (SAR) study demonstrated that several naphthylglycine-based cephalosporin analogues exhibited greater potency than the established antibiotic cephalexin, both in vitro and in vivo, against common Gram-positive bacteria [1]. While the (R)-isomer of 2-naphthylglycine is the active moiety in the final drug molecule, the (S)-enantiomer (CAS 93779-35-2) is a crucial and commercially available starting material for synthesizing these complex molecules through stereospecific or stereoselective transformations [2].

Antibiotic development Cephalosporin Chiral building block

Proven Utility in Enzymatic Resolution: Comparative Substrate Specificity with D-Amino Acid Oxidase

The (S)-enantiomer can be obtained through the enzymatic resolution of racemic mixtures. Research demonstrates that D-amino acid oxidase from the yeast Rhodotorula gracilis is a viable biocatalyst for resolving D,L-naphthylglycine [1]. This enzyme selectively oxidizes the D-(R)-enantiomer, leaving the L-(S)-enantiomer (CAS 93779-35-2) in an enantiomerically enriched state [1]. This established enzymatic pathway confirms the compound's compatibility with biocatalytic processes for obtaining high optical purity, a key advantage over non-stereospecific synthetic routes.

Enzymatic resolution Biocatalysis Chiral separation

High-Value Application Scenarios for Procuring (S)-Amino-naphthalen-2-YL-acetic acid (CAS 93779-35-2)


Asymmetric Synthesis of Next-Generation Cephalosporin Antibiotics

The compound serves as an essential chiral building block for the synthesis of novel naphthylglycyl cephalosporins. As demonstrated by Kukolja et al. (1985), derivatives of naphthylglycine can yield antibiotics with superior in vitro and in vivo activity compared to cephalexin [1]. Procurement of the defined (S)-enantiomer is a prerequisite for developing these stereospecific drug candidates [2].

Development of Chiral Stationary Phases (CSPs) for Enantioselective Chromatography

Naphthylglycine derivatives are established components of Pirkle-type chiral stationary phases used in HPLC for the enantiomeric separation of pharmaceuticals, such as beta-blockers [1]. The (S)-enantiomer (CAS 93779-35-2) provides a well-defined chiral scaffold for creating novel CSPs with specific enantiorecognition capabilities, which is impossible to achieve with the racemic mixture.

Enzymatic Resolution and Biocatalysis Research

The compound's compatibility with enzymatic resolution by D-amino acid oxidase has been demonstrated, confirming that the L-(S)-enantiomer is not a substrate for this enzyme and can be isolated in enantiopure form from a racemic mixture [1]. This makes it a valuable model substrate for developing and optimizing biocatalytic processes aimed at producing enantiopure unnatural amino acids.

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